molecular formula C13H20N4O3S B12479624 N-({4-[(1E)-3,3-diethyltriaz-1-en-1-yl]phenyl}sulfonyl)propanamide

N-({4-[(1E)-3,3-diethyltriaz-1-en-1-yl]phenyl}sulfonyl)propanamide

Cat. No.: B12479624
M. Wt: 312.39 g/mol
InChI Key: HTXYFZXIWBPFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazene group attached to a benzenesulfonyl moiety, which is further connected to a propanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE typically involves the following steps:

    Formation of the Triazene Group: The triazene group is formed by the reaction of a primary amine with nitrous acid, followed by the addition of an alkylating agent to introduce the diethyl groups.

    Attachment to Benzenesulfonyl Moiety: The triazene group is then attached to a benzenesulfonyl chloride through a nucleophilic substitution reaction.

    Formation of Propanamide Group: The final step involves the reaction of the benzenesulfonyl-triazene intermediate with propanoyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazene group to an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE
  • N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE

Uniqueness

N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE is unique due to its specific structural features, such as the presence of the diethyltriazene group and the benzenesulfonyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N4O3S

Molecular Weight

312.39 g/mol

IUPAC Name

N-[4-(diethylaminodiazenyl)phenyl]sulfonylpropanamide

InChI

InChI=1S/C13H20N4O3S/c1-4-13(18)15-21(19,20)12-9-7-11(8-10-12)14-16-17(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,15,18)

InChI Key

HTXYFZXIWBPFJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.